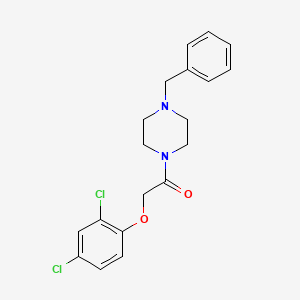![molecular formula C22H16ClN3OS B10959370 2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenylethanone](/img/structure/B10959370.png)
2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenylethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{[5-(4-Chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenyl-1-ethanone is a compound that belongs to the class of 1,2,4-triazoles. These compounds are known for their diverse biological activities, including anti-inflammatory, antimicrobial, antitubercular, antioxidant, and anticancer properties . The compound’s structure features a triazole ring, which is a five-membered ring containing three nitrogen atoms, and a sulfanyl group attached to an ethanone moiety.
Vorbereitungsmethoden
The synthesis of 2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenyl-1-ethanone involves several steps. The general synthetic route includes the following steps :
Starting Materials: The synthesis begins with 4-chlorobenzoic acid and phenylhydrazine.
Formation of Triazole Ring: The 4-chlorobenzoic acid is reacted with phenylhydrazine to form 4-chlorophenylhydrazone. This intermediate is then cyclized to form the triazole ring.
Introduction of Sulfanyl Group: The triazole intermediate is treated with a thiol reagent to introduce the sulfanyl group.
Formation of Ethanone Moiety: The final step involves the reaction of the sulfanyl-triazole intermediate with a phenyl ethanone derivative to form the target compound.
The reaction conditions typically involve the use of solvents such as ethanol and bases to facilitate the reactions. The purification of the final product is achieved through techniques like flash chromatography .
Analyse Chemischer Reaktionen
2-{[5-(4-Chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenyl-1-ethanone undergoes various chemical reactions, including :
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can be achieved using reducing agents such as sodium borohydride, leading to the formation of corresponding alcohols.
Substitution: The triazole ring can undergo nucleophilic substitution reactions, where the sulfanyl group can be replaced by other nucleophiles like amines or thiols.
Common reagents and conditions used in these reactions include organic solvents, bases, and catalysts. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
2-{[5-(4-Chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenyl-1-ethanone has several scientific research applications :
Chemistry: The compound is used as a building block in the synthesis of other biologically active molecules.
Biology: It is studied for its potential anti-inflammatory and antimicrobial properties.
Medicine: The compound is investigated for its potential use in developing new drugs with anti-inflammatory and anticancer activities.
Industry: It is used in the development of new materials with specific chemical properties.
Wirkmechanismus
The mechanism of action of 2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenyl-1-ethanone involves its interaction with specific molecular targets and pathways . The compound is known to inhibit the activity of enzymes involved in the inflammatory response, such as cyclooxygenase (COX) enzymes. By inhibiting these enzymes, the compound reduces the production of pro-inflammatory mediators like prostaglandins, thereby exerting its anti-inflammatory effects.
Vergleich Mit ähnlichen Verbindungen
2-{[5-(4-Chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenyl-1-ethanone can be compared with other similar compounds that contain the 1,2,4-triazole ring :
1,2,4-Triazole: A basic triazole compound with diverse biological activities.
5-(2-Chlorophenyl)-4H-1,2,4-triazole-3-thiol: A similar compound with a thiol group instead of the ethanone moiety.
1-Phenyl-1-ethanone: A simpler compound without the triazole ring, used as a starting material in the synthesis of more complex molecules.
Eigenschaften
Molekularformel |
C22H16ClN3OS |
|---|---|
Molekulargewicht |
405.9 g/mol |
IUPAC-Name |
2-[[5-(4-chlorophenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-1-phenylethanone |
InChI |
InChI=1S/C22H16ClN3OS/c23-18-13-11-17(12-14-18)21-24-25-22(26(21)19-9-5-2-6-10-19)28-15-20(27)16-7-3-1-4-8-16/h1-14H,15H2 |
InChI-Schlüssel |
ZUKQJBGUHAANAU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC=C(C=C4)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-methyl-5-(trifluoromethyl)-1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B10959292.png)
![1-{[1-(difluoromethyl)-1H-pyrazol-4-yl]sulfonyl}-4-(4-methylbenzyl)piperazine](/img/structure/B10959297.png)
![2-[4-chloro-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(4,6-dimethyl-2-oxopyridin-1(2H)-yl)propanamide](/img/structure/B10959305.png)
![5-cyclopropyl-N-isobutyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10959316.png)
![Methyl 5-{[(furan-2-ylmethyl){[4-(2-oxopyrrolidin-1-yl)phenyl]sulfonyl}amino]methyl}furan-2-carboxylate](/img/structure/B10959320.png)
![1-[3,5-bis(difluoromethyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl]-2-(4-methyl-1H-pyrazol-1-yl)ethanone](/img/structure/B10959323.png)
![4-[4-bromo-1-methyl-5-(trifluoromethyl)pyrazol-3-yl]-13-(difluoromethyl)-11-methyl-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene](/img/structure/B10959330.png)

![N-[(4,5-dichloro-1-methyl-1H-pyrazol-3-yl)methyl]-1-(difluoromethyl)-N,3-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B10959333.png)
![2-[4-chloro-3-(trifluoromethyl)phenyl]-4-nitro-1H-isoindole-1,3(2H)-dione](/img/structure/B10959339.png)
![N-(4-chlorophenyl)-N-{2-[2-(1-methylpiperidin-4-ylidene)hydrazinyl]-2-oxoethyl}benzenesulfonamide (non-preferred name)](/img/structure/B10959355.png)
![N-[1-({[(Z)-amino(thiophen-2-yl)methylidene]amino}oxy)-1-oxopropan-2-yl]-4-bromobenzamide](/img/structure/B10959363.png)
![2-{4-[(2,2,2-trifluoroethoxy)methyl]phenyl}-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10959377.png)
![ethyl N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)carbamate](/img/structure/B10959384.png)
